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Compound of Interest

6-Methoxy-2-methylquinolin-4-
Compound Name:
amine

Cat. No.: B010410

Disclaimer: Direct experimental spectroscopic data for 6-Methoxy-2-methylquinolin-4-amine
is not readily available in the public domain. This guide provides a comprehensive overview of
the expected spectroscopic characteristics and analytical methodologies based on data from
structurally similar quinoline derivatives. The presented data should be considered illustrative
for the purpose of demonstrating analytical techniques.

Introduction

6-Methoxy-2-methylquinolin-4-amine is a heterocyclic aromatic amine belonging to the
quinoline class of compounds. Quinoline and its derivatives are of significant interest to
researchers in drug discovery and development due to their wide range of biological activities,
including potential anticancer properties.[1][2][3] Many quinoline derivatives exert their effects
by interacting with critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway,
which is frequently dysregulated in cancer.[4][5][6][7][8] A thorough spectroscopic analysis is
paramount for the unambiguous identification, purity assessment, and structural elucidation of
such compounds, ensuring the reliability of biological and pharmacological studies.

This technical guide outlines the principal spectroscopic techniques used to characterize 6-
Methoxy-2-methylquinolin-4-amine and its analogs. It details the expected spectral data,
provides generalized experimental protocols, and illustrates relevant workflows and biological
pathways.
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Molecular Structure and Properties

e Molecular Formula: C11H12N20[9][10]

e Molecular Weight: 188.23 g/mol [9]

e IUPAC Name: 6-methoxy-2-methylquinolin-4-amine[10]

e CAS Number: 104217-23-4[9]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 6-Methoxy-2-

methylquinolin-4-amine, extrapolated from closely related compounds.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift ()
ppm

Multiplicity

Assignment

Notes

~24-26

Singlet

C2-CHs

The methyl group at
the 2-position is
expected to be a

singlet.

~3.8-4.0

Singlet

C6-OCHs

The methoxy group
protons will appear as

a singlet.

~5.0-6.0

Broad Singlet

C4-NH:2

The amine protons
are often broad and
may exchange with
D20.

~6.5-7.8

Multiplet

Aromatic Protons (H3,
H5, H7, HB)

The aromatic protons
on the quinoline ring
system will show
complex splitting
patterns (doublets,
double doublets).
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Note: Predicted values are based on the analysis of various substituted quinolines. Actual shifts

may vary depending on the solvent and experimental conditions.[11][12][13]

Table 2: Predicted **C NMR Spectral Data

Chemical Shift (6) ppm Assignment Notes

Aliphatic carbon of the methyl
~20-25 C2-CHs

group.

Aliphatic carbon of the
~55 - 57 C6-OCHs

methoxy group.

Aromatic and heteroaromatic
~100 - 160 Aromatic Carbons carbons of the quinoline ring

system.

The carbon bearing the amino
~150 - 160 C4 (C-NH2) group is expected to be in this

range.

The carbon attached to the
~155 - 165 C6 (C-OCHs3)

methoxy group.

Note: These are approximate ranges based on known quinoline derivatives. The exact

chemical shifts would require experimental determination.[11][12][13]

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm—?)

Vibration Type

Functional Group

3400 - 3200 N-H Stretch Amine (NH2)

3100 - 3000 C-H Stretch (Aromatic) Aromatic Ring

2950 - 2850 C-H Stretch (Aliphatic) Methyl (CHs)

1650 - 1500 C=C and C=N Stretch Aromatic Ring

1250 - 1200 C-O Stretch Methoxy (O-CHs)

1350 - 1250 C-N Stretch Aryl Amine
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Note: The IR spectrum will exhibit characteristic peaks for the amine, methoxy, methyl, and
aromatic functionalities.[11][14]

Table 4: Mass Spectrometry Data

m/z Value lon Type Notes

Molecular ion peak
188.09 [M]+ corresponding to the exact
mass of the compound.

Protonated molecular ion,

commonly observed in soft

189.10 [M+H]* L . .
ionization techniques like ESI.
[10]
Fragmentation patterns will
) depend on the ionization
Fragment lons Various

method and energy, providing

structural information.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the carbon-hydrogen framework of the molecule.
 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e Sample Preparation:

o Weigh approximately 5-10 mg of the sample.

o Dissolve the sample in a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR
tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an appropriate number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o This experiment typically requires a larger number of scans and a longer relaxation delay
compared to *H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Objective: To identify the functional groups present in the molecule.
e Instrumentation: An FTIR spectrometer.
o Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal is clean.
o Place a small amount of the solid sample directly onto the crystal.
o Apply pressure to ensure good contact between the sample and the crystal.
» Data Acquisition:
o Record the spectrum, typically in the range of 4000-400 cm™1,

o Collect a background spectrum of the empty ATR crystal to subtract from the sample
spectrum.

Mass Spectrometry (MS)

o Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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e Instrumentation: A mass spectrometer, for example, with an Electrospray lonization (ESI)
source coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

e Sample Preparation:
o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

o The solution is then infused directly into the ion source or introduced via a liquid
chromatography system.

o Data Acquisition:
o Acquire the mass spectrum in positive ion mode to observe the [M+H]* ion.

o The mass range should be set to include the expected molecular weight.

UV-Visible Spectroscopy

o Objective: To study the electronic transitions within the molecule.
e Instrumentation: A UV-Vis spectrophotometer.
e Sample Preparation:

o Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol,
methanol, or acetonitrile).

o The concentration should be adjusted to obtain an absorbance reading between 0.1 and
1.0.

o Data Acquisition:
o Use a quartz cuvette to hold the sample.

o Record the absorbance spectrum over a range of wavelengths, typically from 200 to 400
nm for aromatic compounds.[15]

o A solvent blank should be used as a reference.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Signaling Pathwaydot

// Nodes "Growth_Factor" [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"];
"Receptor” [label="Receptor Tyrosine\nKinase", fillcolor="#FBBCO05", fontcolor="#202124"];
"PI3K" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PIP2" [label="PIP2", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; "PIP3" [label="PIP3", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; "PDK1" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Akt" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "mTORC1" [label="mTORC1",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Growth" [label="Cell Growth &\nProliferation”,
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shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Quinoline_Derivative" [label="6-
Methoxy-2-methylquinolin-4-amine\n(and analogs)”, shape=invhouse, fillcolor="#EA4335",
fontcolor="#FFFFFF"];

// Edges "Growth_Factor" -> "Receptor” [color="#5F6368"]; "Receptor" -> "PI3K"
[color="#34A853", label=" activates"]; "PI3K" -> "PIP3" [color="#34A853", label=" converts"];
"PIP2" -> "PI3K" [style=dashed, arrowhead=none, color="#5F6368"]; "PIP3" -> "PDK1"
[color="#34A853", label=" activates"]; "PDK1" -> "Akt" [color="#34A853", label="
phosphorylates”]; "Akt" -> "mTORCL1" [color="#34A853", label=" activates"]; "mTORC1" ->
"Cell_Growth" [color="#34A853"]; "Quinoline_Derivative" -> "PI3K" [color="#EA4335",
arrowhead=tee, label=" inhibits"]; "Quinoline_Derivative" -> "mTORC1" [color="#EA4335",
arrowhead=tee, label=" inhibits"]; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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